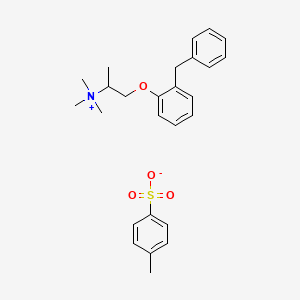
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is a quaternary ammonium compound with the molecular formula C19H26NO.C7H7O3S and a molecular weight of 455.66 . This compound is known for its unique structure, which includes a benzylphenoxy group and a trimethylammonium group, making it a versatile chemical in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate typically involves the reaction of (2-benzylphenoxy)methyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with toluenesulfonic acid to obtain the toluenesulfonate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for various applications.
化学反応の分析
Types of Reactions
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzylphenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphenoxy derivatives, while electrophilic aromatic substitution can introduce different functional groups onto the benzyl ring .
科学的研究の応用
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals
作用機序
The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
類似化合物との比較
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzyltrimethylammonium chloride: Shares the benzyl and trimethylammonium groups but lacks the phenoxy group.
Uniqueness
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is unique due to its combination of the benzylphenoxy group and the quaternary ammonium structure. This combination provides it with distinct chemical and biological properties, making it versatile for various applications .
特性
CAS番号 |
7347-92-4 |
|---|---|
分子式 |
C26H33NO4S |
分子量 |
455.6 g/mol |
IUPAC名 |
1-(2-benzylphenoxy)propan-2-yl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H26NO.C7H8O3S/c1-16(20(2,3)4)15-21-19-13-9-8-12-18(19)14-17-10-6-5-7-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h5-13,16H,14-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
XKPNOJBZASNNKA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
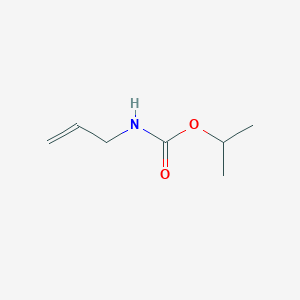
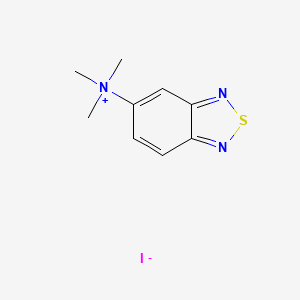
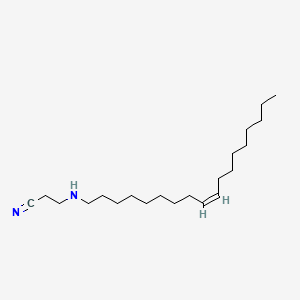
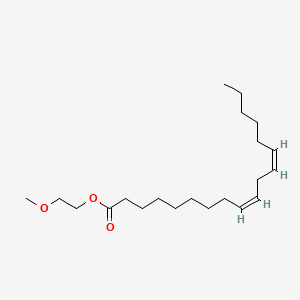
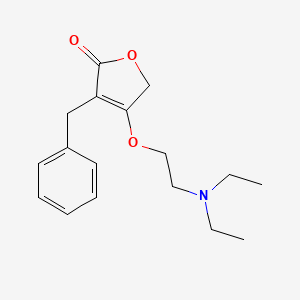
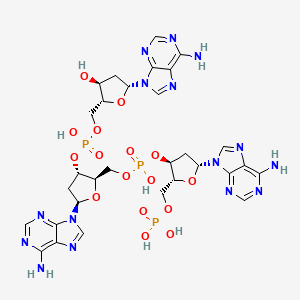
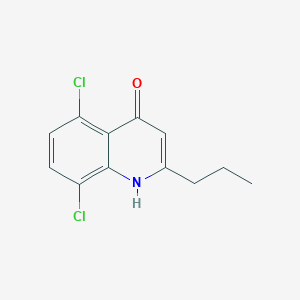
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
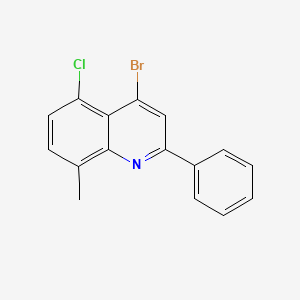

![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
